molecular formula C14H17NO2 B13907533 4,5-Dimethyl-2-(4-(2-propyl)-phenyl)-oxazole 3-oxide

4,5-Dimethyl-2-(4-(2-propyl)-phenyl)-oxazole 3-oxide

Cat. No.: B13907533
M. Wt: 231.29 g/mol
InChI Key: NKIQLQNQMMVKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a 4-(1-methylethyl)phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, and PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives can be optimized using flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be performed using commercial manganese dioxide packed in a reactor . This method offers advantages in terms of safety, efficiency, and product purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various oxazole derivatives, while substitution reactions can introduce new functional groups to the oxazole ring.

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4,5-dimethyl-3-oxido-2-(4-propan-2-ylphenyl)-1,3-oxazol-3-ium

InChI

InChI=1S/C14H17NO2/c1-9(2)12-5-7-13(8-6-12)14-15(16)10(3)11(4)17-14/h5-9H,1-4H3

InChI Key

NKIQLQNQMMVKNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.